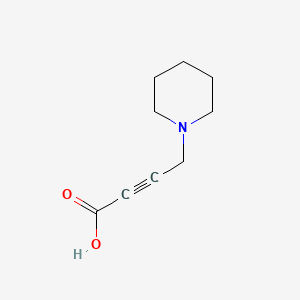

1-Piperidinetetrolic acid

Beschreibung

Piperidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties . These compounds often feature substitutions at the piperidine ring, such as carboxylic acids, esters, or heterocyclic appendages, which modulate their physicochemical and pharmacological profiles.

Eigenschaften

Molekularformel |

C9H13NO2 |

|---|---|

Molekulargewicht |

167.20 g/mol |

IUPAC-Name |

4-piperidin-1-ylbut-2-ynoic acid |

InChI |

InChI=1S/C9H13NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h1-3,6-8H2,(H,11,12) |

InChI-Schlüssel |

ITGDMPWPIYDICY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)CC#CC(=O)O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Functionalization of Piperidine Rings

Functional groups such as carboxylic acids can be introduced via:

Challenges in Piperidine Chemistry

Key limitations include:

-

Regioselectivity : Formation of competing disubstituted products (e.g., in NAr reactions) .

-

Scalability : Multi-step syntheses requiring careful control of reaction conditions (e.g., temperature, residence time) .

-

Functional group tolerance : Sensitivity to acidic/basic conditions during substitution reactions .

Analytical and Optimization Strategies

-

Design of Experiments (DoE) : Central composite designs optimize yields in flow reactions (e.g., ortho-substituted products from NAr reactions) .

-

Kinetic studies : Mechanistic insights guide process improvements, such as identifying rate-limiting steps in alkylation reactions .

-

Molecular dynamics : Binding energy deconvolution explains receptor interactions in σ1 ligands .

The absence of direct references to "1-Piperidinetetrolic acid" suggests it may be a novel or hypothetical compound. For further study, experimental synthesis via multi-step carboxylation of piperidine (e.g., via Friedel-Crafts acylation followed by oxidation) could be explored, with characterization by NMR and mass spectrometry. Biological screening for antioxidant or receptor activity would follow established protocols for piperidine derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Piperidine derivatives vary significantly based on substituents, which influence their reactivity, solubility, and applications:

- Molecular weight: 215.22; Log S (solubility): -2.4 .

- 1-(Piperidin-1-yl)tetradecan-1-one (C₁₉H₃₇NO): A ketone-containing derivative with a long alkyl chain, contributing to lipophilicity (molecular weight: 295.5) .

- 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (C₁₈H₁₇N₃O₂): Integrates a pyridazine ring, likely enhancing aromatic interactions and rigidity (molecular weight: 297.35) .

- (R)-(1-Fmoc-piperidin-2-yl)-acetic acid (C₂₂H₂₃NO₄): Contains a fluorenylmethyloxycarbonyl (Fmoc) group, increasing molecular weight (365.43) and steric bulk, commonly used in peptide synthesis .

Table 1: Structural and Physicochemical Comparison

Q & A

Q. How can researchers resolve contradictions in reported biological activity data for 1-Piperidinetetrolic acid across studies?

- Methodology : Perform meta-analysis of existing data to identify variables such as assay conditions (e.g., cell lines, incubation time) or batch-to-batch purity differences. Replicate key experiments under standardized protocols and use statistical models (ANOVA with post-hoc tests) to assess reproducibility .

Q. What strategies mitigate batch-to-batch variability in 1-Piperidinetetrolic acid for sensitive assays?

- Methodology : Request additional QC metrics beyond standard HPLC, such as peptide content analysis (for salt/water content) and solubility profiling. Pre-test each batch in a pilot assay (e.g., enzyme inhibition) to confirm bioactivity consistency .

Q. How should computational models be integrated to predict the reactivity of 1-Piperidinetetrolic acid in novel reactions?

- Methodology : Use density functional theory (DFT) calculations to model electron distribution and reaction pathways. Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via stopped-flow spectroscopy) .

Q. What experimental designs address conflicting spectroscopic data (e.g., NMR shifts) for 1-Piperidinetetrolic acid derivatives?

- Methodology : Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate results with X-ray crystallography or alternative synthetic routes to confirm structural assignments .

Data Analysis and Interpretation

Q. How can clustered data from high-throughput screens involving 1-Piperidinetetrolic acid be statistically analyzed?

- Methodology : Apply hierarchical clustering or principal component analysis (PCA) to identify patterns. Use mixed-effects models to account for nested variables (e.g., plate-to-plate variation) and adjust p-values for multiple comparisons .

Q. What criteria should guide the selection of in vivo models to study 1-Piperidinetetrolic acid’s pharmacokinetics?

- Methodology : Align model selection with the compound’s solubility and metabolic stability (e.g., rodent models for hepatic clearance studies). Use PBPK modeling to extrapolate human dosing parameters from preclinical data .

Tables for Methodological Reference

Guidelines for Rigorous Research Design

- PICO Framework : Define P opulation (e.g., enzyme targets), I ntervention (dose/concentration), C omparator (positive/negative controls), O utcome (IC, binding affinity) .

- FINER Criteria : Ensure questions are F easible (resources/time), I nteresting (novelty), N ovel (unexplored mechanisms), E thical (data transparency), R elevant (therapeutic potential) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.